molecular formula C22H22N4O B2548630 N-(1-phenylethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034619-11-7

N-(1-phenylethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Cat. No. B2548630
CAS RN: 2034619-11-7
M. Wt: 358.445
InChI Key: XQPKGRWXALORBX-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a chemical compound that belongs to the class of azetidine derivatives. It has been synthesized and studied for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Chiral Auxiliaries in Asymmetric Synthesis

The compound (S)-1-Phenylethylamine, closely related to N-(1-phenylethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, has been utilized as a chiral auxiliary in the synthesis of enantiomeric azetidine-2,4-dicarboxylic acids. This application is significant in the field of asymmetric synthesis, particularly for creating molecules with specific stereochemistry, which is crucial in many pharmaceutical compounds (Hoshino et al., 1995).

Study on Ion Transport in Plants

Research involving Azetidine 2-carboxylic acid (AZ), a structural analog, has provided insights into the relationship between protein synthesis and ion transport in plants. This study highlights the potential of such compounds in understanding fundamental biological processes like ion transport and protein synthesis (Pitman et al., 1977).

Development of Central Nervous System (CNS) Active Agents

Compounds related to N-(1-phenylethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide have been synthesized and evaluated for their potential as antidepressant and nootropic agents. This indicates the potential of such compounds in the development of new drugs targeting the CNS (Thomas et al., 2016).

Exploration as HIV-1 Reverse Transcriptase Inhibitors

Research on N-phenyl piperidine analogs, which are structurally related to the compound , has led to the identification of potent inhibitors against wild-type HIV-1 and resistant mutant viruses. These findings underscore the potential of such compounds in the treatment of HIV (Tang et al., 2010).

properties

IUPAC Name

N-(1-phenylethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-16(17-8-4-2-5-9-17)25-22(27)19-13-26(14-19)21-12-20(23-15-24-21)18-10-6-3-7-11-18/h2-12,15-16,19H,13-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPKGRWXALORBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-phenylethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

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